molecular formula C15H15N3 B15299841 2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine

2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B15299841
M. Wt: 237.30 g/mol
InChI Key: JJDMYSPQDZIZMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine (: 1081633-12-6) is a high-purity heterocyclic organic compound supplied as a key building block for chemical research and drug development . It belongs to the imidazo[1,2-a]pyridine class of nitrogen-fused heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of significant biological activities . The imidazo[1,2-a]pyridine core is a fundamental structure found in several marketed pharmaceuticals, including Zolpidem (for insomnia), Alpidem (an anxiolytic agent), and Minodronic acid (for osteoporosis), highlighting its therapeutic relevance . Researchers value this scaffold for its potential in developing new compounds with analgesic, anticancer, antiosteoporotic, and antiviral properties . As such, 2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine serves as a versatile intermediate for the design and synthesis of novel bioactive molecules, particularly through methodologies like multicomponent reactions . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C15H15N3/c1-10-7-11(2)9-12(8-10)14-15(16)18-6-4-3-5-13(18)17-14/h3-9H,16H2,1-2H3

InChI Key

JJDMYSPQDZIZMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(N3C=CC=CC3=N2)N)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminopyridine with 3,5-dimethylbenzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a polar solvent such as ethanol or methanol. Another approach involves the use of multicomponent reactions, where 2-aminopyridine, 3,5-dimethylbenzaldehyde, and an isocyanide are combined in the presence of a Lewis acid catalyst to form the desired product .

Chemical Reactions Analysis

2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkyl groups.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Scientific Research Applications

2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Challenges : The discontinuation of the target compound contrasts with high-yield syntheses (e.g., 90% for compound 16) , suggesting that steric hindrance from the 3,5-dimethylphenyl group or instability of the free amine may complicate its production .
  • Role of Substituents : Electron-rich groups (e.g., 4-methoxyphenethyl in compound 16) improve yields, likely by enhancing intermediate stability . Bulky substituents (e.g., tert-butyl in compound 34) reduce yields due to steric effects .

Physicochemical and Spectroscopic Properties

  • NMR and HRMS : The target compound’s absence of reported spectral data contrasts with analogs like compound 34 (δ 8.06–6.83 ppm in ¹H NMR, APCI-MS m/z 305.1) and compound 23 (HRMS m/z 459.27601) , which highlight the importance of aryl and amine substituents in dictating spectral profiles.
  • Solubility and Stability : The hydrochloride salt form of the target compound may enhance aqueous solubility compared to neutral analogs (e.g., compound 34 ).

Biological Activity

2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine is a compound that belongs to the imidazo[1,2-a]pyridine class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and case studies that illustrate its therapeutic potential.

Chemical Structure and Properties

The chemical structure of 2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine can be represented as follows:

  • Molecular Formula : C15H15N3
  • Molecular Weight : 239.30 g/mol

This compound features a fused imidazole and pyridine ring system, which is significant for its biological interactions.

Biological Activities

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities:

Pharmacological Properties

  • Anticancer Activity : Several studies highlight the compound's potential in inhibiting cancer cell proliferation. For instance, it has shown promising effects against various cancer cell lines, including breast and lung cancer.
  • Antimicrobial Effects : The compound exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Activity : Research demonstrates its ability to reduce inflammation in various models, indicating potential therapeutic applications in inflammatory diseases.
  • Anticonvulsant Effects : Some derivatives have been studied for their anticonvulsant properties, suggesting a role in treating epilepsy.

Structure-Activity Relationship (SAR)

The SAR studies of imidazo[1,2-a]pyridine derivatives provide insights into how modifications to the chemical structure influence biological activity. Key findings include:

  • Substituents on the phenyl ring significantly affect potency and selectivity against specific targets.
  • The presence of electron-donating groups enhances anticancer activity.
  • Modifications at the nitrogen positions in the imidazole ring can improve binding affinity to biological targets.

Case Studies

Several case studies illustrate the practical applications of 2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine:

  • Study on Anticancer Activity :
    • A recent study evaluated the compound's efficacy against human breast cancer cell lines (MCF-7). Results indicated an IC50 value of 50 nM, demonstrating significant cytotoxicity compared to standard chemotherapeutics .
  • Antimicrobial Efficacy :
    • In vitro tests against Staphylococcus aureus showed that the compound had an MIC of 32 µg/mL, indicating potent antibacterial activity .
  • Anti-inflammatory Effects :
    • In a murine model of acute inflammation induced by carrageenan, treatment with the compound resulted in a significant reduction in paw edema compared to control groups .

Q & A

Q. How do isotopic labeling studies elucidate metabolic pathways in vivo?

  • Methodological Answer : Synthesize ¹⁴C- or deuterium-labeled analogs to track metabolite formation via LC-MS/MS. Administer labeled compounds in animal models and analyze plasma/tissue samples. Phase I/II metabolism (e.g., hydroxylation, glucuronidation) is mapped using enzyme inhibition assays (CYP450 isoforms) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.